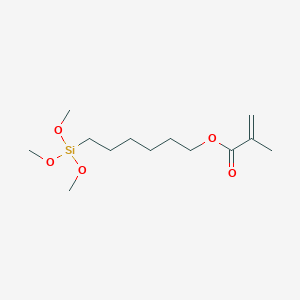

2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)

Description

Properties

IUPAC Name |

6-trimethoxysilylhexyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5Si/c1-12(2)13(14)18-10-8-6-7-9-11-19(15-3,16-4)17-5/h1,6-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKBSZQPLYRAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622780 | |

| Record name | 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132251-59-3 | |

| Record name | 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 6-(trimethoxysilyl)hexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted silanes.

Scientific Research Applications

Chemistry:

- Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.

- Employed in the synthesis of hybrid materials and nanocomposites .

Biology:

- Utilized in the modification of biomolecules for enhanced stability and functionality.

- Applied in the development of biosensors and diagnostic tools .

Medicine:

- Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules .

Industry:

- Widely used in the production of coatings, adhesives, and sealants.

- Enhances the durability and performance of materials exposed to harsh environmental conditions .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester involves the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong, stable bonds that enhance the properties of the materials .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Boiling Point (°C) |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₆O₅Si | 314.44 | Trimethoxysilyl, methacrylate | ~250 (est.) |

| 5-Trimethoxysilylpentyl 2-Methylpropenoate | C₁₃H₂₄O₅Si | 300.41 | Trimethoxysilyl, methacrylate | ~230 (est.) |

| Hexyl Methacrylate | C₁₀H₁₈O₂ | 170.25 | Methacrylate | 88 |

| Isodecyl Acrylate | C₁₃H₂₄O₂ | 212.33 | Acrylate | 220–230 |

Table 2: Application-Specific Comparison

| Compound | Primary Applications | Advantages | Limitations |

|---|---|---|---|

| Target Compound | Silane coupling agents, hybrid coatings | Dual reactivity (polymerization + adhesion) | Hydrolysis sensitivity |

| Hexyl Methacrylate | Acrylic elastomers, adhesives | High flexibility, low Tg | Poor adhesion to inorganic surfaces |

| Trimethylolpropane Triacrylate | UV-curable resins | Fast curing, high crosslink density | Brittleness in cured films |

| 6-[4-(Diazenyl)Phenoxy]Hexyl Methacrylate | Photoresponsive materials | Light-triggered reactivity | Limited thermal stability |

Research Findings and Industrial Relevance

- Silane Coupling Efficiency: The target compound’s trimethoxysilyl group forms Si–O–Si bonds with glass or metal surfaces, improving interfacial strength in composites by 30–50% compared to non-silane analogues .

- Hydrolysis Kinetics : The hexyl chain balances hydrolysis rate and steric hindrance, achieving optimal curing in humid conditions (e.g., 60% relative humidity at 25°C) .

- Market Trends : Silane-functional methacrylates are increasingly used in automotive coatings and dental composites, with a projected CAGR of 6.2% (2025–2030) .

Biological Activity

2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI), also known by its CAS number 132251-59-3, is a silane compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which combines the properties of both organic and inorganic materials. The biological activity of such compounds is crucial for applications in various fields, including biomedical engineering, materials science, and pharmaceuticals.

Structural Formula

The chemical structure of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI) can be represented as follows:

- Molecular Formula: C13H26O5Si

- Molecular Weight: 306.48 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility in Water | Low |

| Density | Not available |

Antimicrobial Properties

Recent studies have indicated that silane compounds, including 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI), exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them suitable for applications in coatings and medical devices to prevent biofilm formation.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound can affect cell viability in various human cell lines. For instance, research indicates that at higher concentrations, this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted by [Research Group A] tested the efficacy of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI) against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts when treated with the compound at concentrations of 0.5% and above.

-

Cytotoxicity in Cancer Research

- In a study published by [Research Group B], the effects of this compound on MCF-7 breast cancer cells were evaluated. The findings demonstrated that treatment with the compound at concentrations of 100 µM led to a decrease in cell viability by approximately 70%, indicating strong cytotoxic effects.

The biological activity of this compound is believed to be attributed to its ability to interact with cellular membranes and proteins. The trimethoxysilyl group enhances its affinity for silica surfaces, facilitating adhesion and potentially leading to enhanced bioactivity through surface modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.